N(5)-Acetyl-L-ornithine
Overview
Description
N(5)-Acetyl-L-ornithine is a derivative of the amino acid ornithine, where an acetyl group is attached to the nitrogen atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: N(5)-Acetyl-L-ornithine can be synthesized through the acetylation of L-ornithine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The process is carried out in an aqueous or organic solvent, often under basic conditions to facilitate the reaction. The reaction can be represented as follows:
L-ornithine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: Industrial production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the acetyl group, converting it back to the primary amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: L-ornithine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N(5)-Acetyl-L-ornithine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the urea cycle.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating nitric oxide production.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
N(5)-Acetyl-L-ornithine exerts its effects primarily through its involvement in the urea cycle, where it acts as an intermediate. It influences the production of nitric oxide by modulating the activity of nitric oxide synthase. The acetyl group can also affect the compound’s interaction with enzymes and receptors, altering its biological activity.
Comparison with Similar Compounds
N(2)-Acetyl-L-ornithine: Another acetylated derivative of L-ornithine, differing in the position of the acetyl group.
L-ornithine: The parent amino acid, lacking the acetyl group.
N-Acetyl-L-glutamate: An acetylated derivative of L-glutamate, involved in similar metabolic pathways.
Uniqueness: N(5)-Acetyl-L-ornithine is unique due to its specific acetylation at the fifth position, which influences its biochemical properties and interactions. This positional specificity can lead to distinct biological activities and applications compared to other acetylated derivatives.
Properties
IUPAC Name |
(2S)-5-acetamido-2-aminopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKAYJJGAAOBP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314796 | |
Record name | N5-Acetyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-16-2 | |
Record name | N5-Acetyl-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2185-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(delta)-Acetylornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N5-Acetyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(5)-ACETYL-L-ORNITHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516JQZ64WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N5-Acetylornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses the enzymatic formation of acetylglutamate and mentions that N(2)-acetyl-l-ornithine acts as a substrate while N(5)-acetyl-l-ornithine does not. What could explain this difference in substrate specificity?
A1: The study by [Farago and Denes, 1969] [] focuses on the enzymes acetyl CoA-glutamate transacetylase and acetylornithine-glutamate transacetylase in Chlorella vulgaris. They observed that while N(2)-acetyl-l-ornithine acts as a substrate for glutamate acetylation, this compound does not. This difference likely arises from the specific recognition and binding requirements of the enzyme's active site. The positioning of the acetyl group on the ornithine molecule (N(2) vs. N(5)) influences its interaction with the enzyme's catalytic residues. The enzyme might only be able to efficiently bind and utilize the N(2)-acetylated form for the transacetylation reaction with glutamate. Further research, potentially involving structural analysis of the enzyme and molecular modeling studies, could provide more definitive answers on the specific interactions governing this substrate specificity.
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